molecular formula C17H17N3O2 B6450345 5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2640947-05-1

5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6450345
CAS No.: 2640947-05-1
M. Wt: 295.34 g/mol
InChI Key: IZNLEQPGZSOVPB-UHFFFAOYSA-N
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Description

5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a but-3-en-1-yl and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the but-3-en-1-yl and 3-methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of compounds with potentially different properties and applications.

Scientific Research Applications

5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: The compound’s unique structure might be explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(but-3-en-1-yl)-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but lacks the methoxy group on the phenyl ring.

    5-(but-3-en-1-yl)-2-(3-hydroxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but has a hydroxyl group instead of a methoxy group.

    5-(but-3-en-1-yl)-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but the methoxy group is in a different position on the phenyl ring.

Uniqueness

The uniqueness of 5-(but-3-en-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may impart distinct properties compared to similar compounds, potentially leading to unique applications in various fields.

Properties

IUPAC Name

5-but-3-enyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-4-8-19-9-10-20-16(17(19)21)12-15(18-20)13-6-5-7-14(11-13)22-2/h3,5-7,9-12H,1,4,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLEQPGZSOVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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